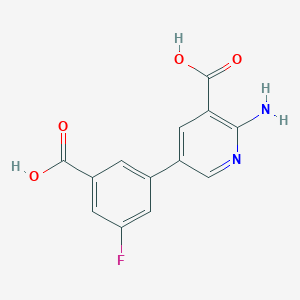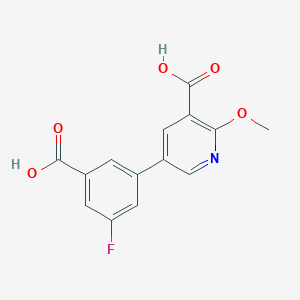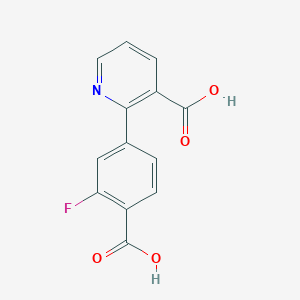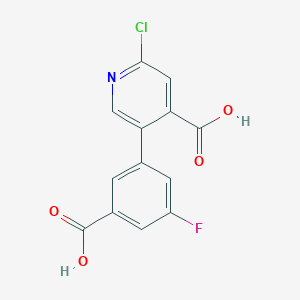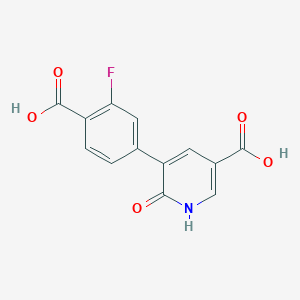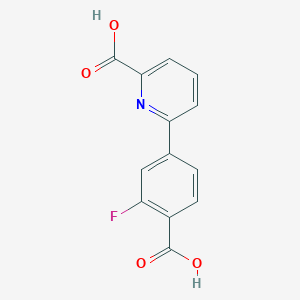
6-(4-Carboxy-3-fluorophenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Carboxy-3-fluorophenyl)picolinic acid (6-CFPPA), also known as 4-carboxy-3-fluorophenylpicolinic acid, is a compound whose structure is related to pyridine, an aromatic heterocyclic compound. It is an important intermediate in the synthesis of several drugs and pesticides. 6-CFPPA has a wide range of applications in scientific research, from the study of biochemical and physiological effects to its use as a reagent in laboratory experiments.
科学研究应用
6-CFPPA has been used in a wide range of scientific research applications. It has been used as a reagent for the synthesis of several drugs and pesticides. In addition, it has been used in the study of the mechanism of action of various enzymes, such as cytochrome P450, and in the study of the structure-activity relationships of various compounds. It has also been used as a model compound for the development of new drugs and for the study of metabolic pathways.
作用机制
The mechanism of action of 6-CFPPA is not yet fully understood. However, it is thought to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also thought to interfere with the activity of other enzymes, such as those involved in the synthesis of fatty acids and other lipids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CFPPA are not yet fully understood. However, it has been found to be an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been found to interfere with the activity of other enzymes, such as those involved in the synthesis of fatty acids and other lipids. In addition, it has been found to have an effect on the expression of certain genes, which may have implications for the development of new drugs and therapies.
实验室实验的优点和局限性
The use of 6-CFPPA in laboratory experiments has several advantages and limitations. On the one hand, it is a relatively inexpensive and readily available compound, making it an attractive reagent for use in the synthesis of various compounds. On the other hand, it can be difficult to obtain a pure sample of 6-CFPPA, as it is often contaminated with other compounds. In addition, its mechanism of action is not yet fully understood, making it difficult to predict the effects of its use in laboratory experiments.
未来方向
There are a number of potential future directions for the use of 6-CFPPA in scientific research. One potential direction is the development of new drugs and therapies based on its mechanism of action. Another potential direction is the use of 6-CFPPA as a model compound for the study of metabolic pathways and the structure-activity relationships of various compounds. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 6-CFPPA, as well as its potential applications in drug delivery and drug targeting. Finally, further research could be conducted to improve the synthesis of 6-CFPPA and to develop methods for the purification of the compound.
合成方法
6-CFPPA is derived from the condensation of pyridine-3-carboxylic acid and 4-fluoroaniline in the presence of sulfuric acid. The reaction is conducted in an inert atmosphere, such as nitrogen, and is typically performed at a temperature range of 80 to 100 °C. The reaction product is then extracted and purified by chromatography or recrystallization.
属性
IUPAC Name |
6-(4-carboxy-3-fluorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-9-6-7(4-5-8(9)12(16)17)10-2-1-3-11(15-10)13(18)19/h1-6H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMMVDKEBKMAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

